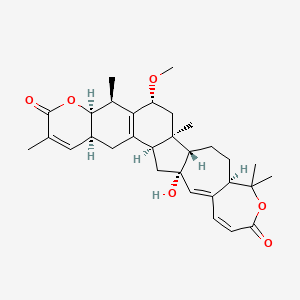
Kadlongilactone c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadlongilactone C: is one of the natural products isolated from Kadsura longipedunculataThis plant has a rich history of traditional use in folk medicine, where it has been employed to treat various conditions such as canker sores, dysmenorrhea, traumatic injury, insomnia, and gastrointestinal inflammation .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for Kadlongilactone C have not been extensively documented. it is primarily obtained through isolation from the leaves and stems of Kadsura longipedunculata.
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural sources remains the primary approach.
Analyse Chemischer Reaktionen
Reactions:: Kadlongilactone C belongs to the class of triterpenoids
Common Reagents and Conditions::Oxidation: Mild oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or Lewis acids can promote cyclization reactions.
Major Products:: The specific major products resulting from this compound reactions would require further investigation.
Wissenschaftliche Forschungsanwendungen
Kadlongilactone C has drawn interest due to its pharmacological properties:
Cytotoxicity: It exhibits cytotoxic effects against certain cancer cell lines.
Antioxidant Activity: this compound displays antioxidant properties.
Anti-Inflammatory Effects: It may help mitigate inflammation.
Other Pharmacological Effects: Anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective activities have been reported.
Wirkmechanismus
The precise mechanism by which Kadlongilactone C exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Kadlongilactone C is part of a unique group of triterpenoids found in Kadsura longipedunculata. While similar compounds exist, its distinct structure sets it apart.
Similar Compounds::Eigenschaften
Molekularformel |
C31H40O6 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
InChI |
InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23+,24-,27-,30+,31+/m0/s1 |
InChI-Schlüssel |
CFDFOUVGATVVRB-WFWCNBNTSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Kanonische SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




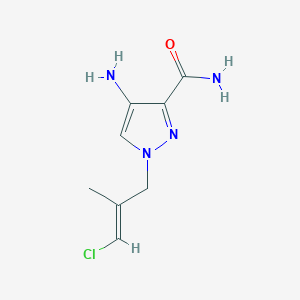
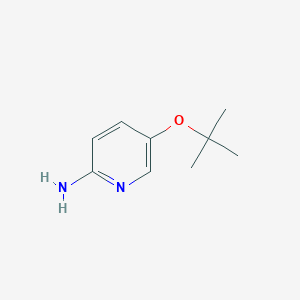


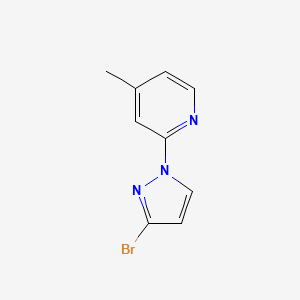
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
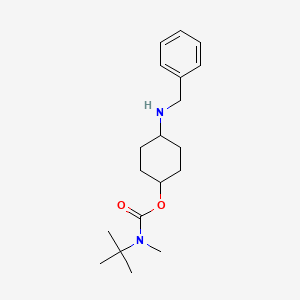
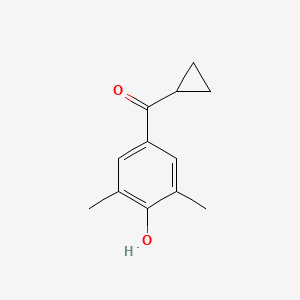
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

